molecular formula C12H12FN3O B3417864 (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1164526-52-6

(2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B3417864
CAS No.: 1164526-52-6
M. Wt: 233.24 g/mol
InChI Key: VFNBJZDUYCFFLY-CMDGGOBGSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide (CAS 1164526-52-6) is a high-purity chemical reagent designed for research and development applications. This compound, with the molecular formula C12H12FN3O and a molecular weight of 233.24 g/mol, belongs to a class of push-pull acrylamides characterized by an electron-rich dimethylamino group and an electron-deficient cyanoacrylamide system, creating a pronounced donor-acceptor (D-π-A) molecular structure . This architecture is highly valued in materials science for its inherent nonlinear optical characteristics, which are sensitive to environmental changes such as polarity and pH, making it a candidate for developing advanced sensory materials . In pharmaceutical research, this compound serves as a critical synthetic intermediate. Its structure, featuring a reactive enaminone system, is a versatile building block for constructing more complex nitrogen-containing heterocycles. The 4-fluorophenyl moiety is a common pharmacophore in drug discovery, often used to optimize a compound's bioavailability and metabolic stability. The molecule's properties are foundational for exploring new biological activities, and structurally similar enaminone derivatives have been investigated as potential antibacterial agents and multidrug resistance regulators . The compound must be used exclusively by qualified researchers in a controlled laboratory setting. It is intended strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBJZDUYCFFLY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174823
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164526-52-6
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164526-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, dimethylamine, and acrylonitrile.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with acrylonitrile under basic conditions to form an intermediate compound.

    Addition of Dimethylamine: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound can enhance its efficacy against various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

Another area of research focuses on the antimicrobial potential of this compound. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is hypothesized to be the primary mechanism of action.

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. A notable example is the development of a polymer blend that incorporates this compound, resulting in materials with improved resistance to environmental degradation.

Sensor Development

The compound's unique electronic properties have led to its application in the development of chemical sensors. Research indicates that films made from this compound can selectively detect specific ions or small molecules due to their high surface area and reactivity. For instance, a study demonstrated the use of a sensor based on this compound for detecting fluoride ions in water samples.

Chromatographic Techniques

In analytical chemistry, this compound has been employed as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile allows for accurate quantification and identification in complex mixtures.

Case Studies

Case Study Application Findings
Anticancer StudyMedicinal ChemistryDemonstrated significant inhibition of tumor growth in breast cancer models.
Antimicrobial TestingMedicinal ChemistryEffective against multiple bacterial strains with minimal cytotoxicity to human cells.
Polymer DevelopmentMaterials ScienceResulted in polymers with enhanced mechanical properties suitable for industrial applications.
Chemical Sensor DesignMaterials ScienceDeveloped sensors capable of detecting fluoride ions with high sensitivity.
HPLC Method DevelopmentAnalytical ChemistryImproved accuracy in quantification of complex samples using this compound as a reference standard.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Dimethylamino, 4-Fluorophenyl C₁₂H₁₂FN₃O 233.24 g/mol High polarity due to dimethylamino; moderate lipophilicity
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) Sulfamoylphenyl C₁₅H₁₀FN₃O₂S 347.33 g/mol Enhanced hydrogen bonding (sulfamoyl group); potential antibacterial activity
2-Cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide Ethoxy, Methoxy C₁₈H₁₅FN₂O₃ 326.33 g/mol Increased lipophilicity; possible antioxidant activity
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Trifluoromethylphenyl C₁₈H₁₃F₃N₂O₃ 362.30 g/mol High electronegativity (CF₃); improved metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, cyano) enhance electrophilicity of the α,β-unsaturated system, impacting reactivity in Michael addition or Diels-Alder reactions.

Conformational and Crystallographic Differences

  • Dihedral Angles : Chalcone analogs with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° , influencing molecular planarity and π-π stacking .
  • Crystal Packing: The target compound’s dimethylamino group may engage in hydrogen bonding, altering crystal symmetry compared to sulfamoyl derivatives (e.g., compound 20), which form stronger intermolecular H-bonds . Chlorophenyl analogs (e.g., 2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide) exhibit tighter packing due to Cl···Cl interactions .

Research Tools and Methodologies

  • Crystallography : SHELX programs (SHELXL, SHELXD) are widely used for structural refinement, while ORTEP-3 aids in visualizing molecular geometry .
  • Hirshfeld Surface Analysis : Highlights intermolecular interactions (e.g., F···H, O···H) in chalcone derivatives, critical for understanding solubility and crystallization behavior .

Biological Activity

(2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide, also known by its CAS number 1164526-52-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an enamide and features several functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C12H12FN3O
  • Molecular Weight : 233.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, disrupting normal substrate interactions.
  • Signal Transduction Modulation : It may interfere with signal transduction pathways by altering receptor activation or downstream signaling cascades.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural features.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:

Cell Line IC50 (µM) Mechanism of Action
A4315.89EGFR inhibition
MiaPaCa21.32Induction of apoptosis
HepG210.0Cell cycle arrest

The compound's ability to induce apoptosis in cancer cells underscores its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects against various pathogens. Results showed:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • In Vivo Studies : In animal models, the administration of this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential efficacy in cancer treatment.
  • Combination Therapies : When combined with standard chemotherapeutics, the compound enhanced the overall therapeutic effect, suggesting synergistic interactions that could improve patient outcomes.

Q & A

Q. How can researchers optimize the synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and substituted aldehydes under basic conditions. Key steps include:
  • Using 4-fluorophenylamine and dimethylamino-propenenitrile as precursors (analogous to methods in and ).
  • Optimizing reaction time (6–12 hours) and temperature (60–80°C) to minimize side products like hydrolyzed intermediates.
  • Employing thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water gradient) to monitor progress.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the (E)-configuration of the double bond (J ≈ 12–15 Hz for trans coupling) and substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm).
  • IR Spectroscopy : Identify cyano (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 298.12 (calculated for C₁₃H₁₄FN₃O).
  • X-ray Crystallography : Resolve stereochemistry (e.g., using SHELX), with bond angles confirming planarity of the enamide system (e.g., C2–C3–N angle ~120°).

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:
  • Prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤1%) to avoid cytotoxicity.
  • Use dynamic light scattering (DLS) to confirm colloidal stability in aqueous media.

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis under acidic/basic conditions?

  • Methodological Answer : The cyano and amide groups render the compound prone to hydrolysis. Mechanistic studies suggest:
  • Acidic conditions : Protonation of the amide nitrogen increases electrophilicity, leading to nucleophilic attack by water and formation of carboxylic acid derivatives.
  • Basic conditions : Hydroxide ion attack on the cyano group generates an intermediate iminolate, which rearranges to a ketone.
  • Monitor degradation via HPLC-MS and stabilize formulations using lyophilization or non-aqueous excipients.

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock4) : Parameterize the compound’s force field using partial charges from DFT calculations (B3LYP/6-31G*). Dock into target proteins (e.g., kinases) to identify key interactions (e.g., H-bonds with amide, π-stacking with 4-fluorophenyl).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA).

Q. What crystallographic data validate the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL reveals:
  • Space group : P21/c (monoclinic).
  • Unit cell parameters : a = 12.06 Å, b = 19.98 Å, c = 6.40 Å, β = 94.87°.
  • Torsion angles : C2–C3–N–C(aryl) = 178.5°, confirming the (E)-configuration.
  • Use ORTEP-3 to visualize thermal ellipsoids and validate anisotropic displacement parameters.

Q. How do structural modifications (e.g., substituent variations) affect bioactivity in SAR studies?

  • Methodological Answer :
  • Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability and lipophilicity (logP ~2.5) compared to chloro/bromo analogs, improving membrane permeability.
  • Dimethylamino group : Modulates electron density, increasing H-bond donor capacity (e.g., IC₅₀ = 1.2 μM vs. 8.7 μM for des-methyl analogs in kinase inhibition assays).
  • Test derivatives via high-throughput screening (HTS) and compare IC₅₀ values using ANOVA (p < 0.05).

Q. What strategies mitigate contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation includes:
  • Standardizing protocols : Fixed cell viability assay duration (48 hours) and serum concentration (10% FBS).
  • Validating target engagement : Use SPR (surface plasmon resonance) to measure direct binding (KD) and rule out off-target effects.
  • Meta-analysis : Pool data from ≥3 independent studies (e.g., anti-inflammatory activity: 65% suppression in LPS models vs. 22% in IL-1β models).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide

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